(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one is a bicyclic organic compound with a unique structure that includes a furan ring fused to a cyclopentane ring. This compound is notable for its chiral centers, which contribute to its stereochemical complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a photochemical cycloaddition reaction, where a suitable diene and dienophile are irradiated with ultraviolet light to form the desired bicyclic structure . The reaction conditions often require a solvent such as dichloromethane and a catalyst like tributyltin hydride to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of stereoselective catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated or sulfonated derivatives.
Scientific Research Applications
(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function . This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A structurally related compound with similar bicyclic features but different functional groups.
(3aR,6aS)-Hexahydrofuro[2,3-b]furan-2-one: Another bicyclic compound with a furan ring, differing in the position and nature of substituents.
Uniqueness
(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific stereochemistry and the presence of three methyl groups on the cyclopentane ring. This distinct structure imparts unique chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
42370-34-3 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(3aS,6aR)-6,6,6a-trimethyl-3,3a,4,5-tetrahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-4-7-6-8(11)12-10(7,9)3/h7H,4-6H2,1-3H3/t7-,10+/m0/s1 |
InChI Key |
RZQMMUGEFLGWFB-OIBJUYFYSA-N |
Isomeric SMILES |
C[C@@]12[C@@H](CCC1(C)C)CC(=O)O2 |
Canonical SMILES |
CC1(CCC2C1(OC(=O)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.